p-Tolylmagnesium Bromide

Vue d'ensemble

Description

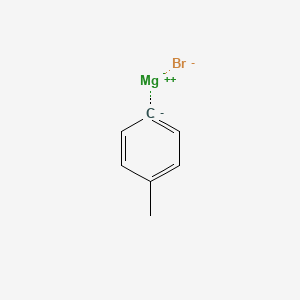

p-Tolylmagnesium Bromide: is a chemical compound with the molecular formula C7H7BrMg . It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically found as a solution in tetrahydrofuran or diethyl ether and is known for its reactivity and versatility in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: p-Tolylmagnesium Bromide is prepared by reacting p-bromotoluene with magnesium in an anhydrous solvent such as tetrahydrofuran or diethyl ether. The reaction is typically carried out under an inert atmosphere to prevent the reaction with moisture or oxygen. The general reaction is as follows:

p-Bromotoluene+Magnesium→p-Tolylmagnesium Bromide

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity .

Analyse Des Réactions Chimiques

Reaction with Carbon Dioxide to Form p-Toluic Acid

p-Tolylmagnesium bromide reacts with solid carbon dioxide (dry ice) to yield p-toluic acid . The Grignard reagent attacks the electrophilic carbonyl carbon atom of carbon dioxide, forming a conjugate base of p-toluic acid . Adding concentrated hydrochloric acid (HCl) and ice water to the resulting bromomagnesium salt recovers the carboxylic acid from its salt .

The final purified product, p-toluic acid, appears as white needle-like crystals . In one experiment, 3.01g of p-toluic acid was obtained, with a melting point range of 178.8°C – 179.5°C and a percentage yield of 55.3% .

Homocoupling Reactions Catalyzed by Transition Metals

This compound can undergo homocoupling reactions in the presence of transition metal catalysts such as Pd(OAc)2, Ni(OAc)2, and CuI . The choice of solvent, oxidant, and temperature significantly affects the efficiency of these reactions .

3.1 Palladium-Catalyzed Homocoupling:

The study of Pd(OAc)2-catalyzed homo-coupling reaction using phenyl magnesium bromide as a model substrate under N2 atmosphere, showed that toluene was appropriate because of higher boiling point . Toluene provided lower yield at 25 oC, while 75% yield was obtained when the temperature was increased to 100 oC . It was found that inexpensive LiClO4 was excellent oxidant for the homocoupling, giving biphenyl in 98% yield .

3.2 Nickel-Catalyzed Homocoupling:

CH2Cl2 was a good solvent for the Ni(OAc)2·4H2O-catalyzed homo-coupling of phenylmagnesium bromide, giving biphenyl in 56% yield at 25 oC in the presence of 10 mol% Ni(OAc)2·4H2O . Several oxidants were then screened and Ag2O provided the higher yield . Fortunately, 95% yield was obtained when the Ni(OAc)2 was used .

3.3 Copper-Catalyzed Homocoupling:

Toluene was suitable for the CuI-catalyzed homo-coupling because of its higher boiling point, giving biphenyl in 79% yield at 100 oC in the presence of 5 mol% CuI . When the catalyst loading increased to 15 mol%, 95% yield was obtained .

Reaction with 1,2-Dihaloarenes

Palladium-catalyzed domino reactions of 1,2-dihaloarenes with Grignard reagents, such as this compound, can lead to various products depending on the ligands and reaction conditions .

-

When 1-bromo-2-chlorobenzene reacts with this compound in the presence of Pd(OAc)2 and t-Bu3P as a ligand, the major products are 4,4″-dimethyl-(1,1′,2′,1″)-terphenyl and 2-chloro-4′-methylbiphenyl .

-

The ratio of these products depends on whether the reaction proceeds via a palladium-associated aryne intermediate or via transmetalation followed by reductive elimination .

-

The absence of t-butylphosphine favors the reaction occurring via palladium-associated aryne intermediates .

-

Increasing the steric hindrance of the Grignard reagent slows down the transmetalation process and favors the aryne pathway .

-

When 1,2-dibromobenzenes react with hindered Grignard reagents, the reaction proceeds smoothly at room temperature, leading to the exclusive formation of 2,4-dimethylfluorene .

Alkylation Reactions

This compound can be used as an alkylating agent in reactions with long-chain p-toluenesulfonates .

Applications De Recherche Scientifique

Synthesis of Organic Compounds

a. Formation of Toluic Acid

One prominent application of p-tolylmagnesium bromide is in the synthesis of p-toluic acid. In a typical reaction, the Grignard reagent reacts with dry ice (solid carbon dioxide) to produce p-toluic acid:

In laboratory settings, this reaction has been shown to yield high purity products, with experimental melting points closely matching literature values, indicating successful synthesis and minimal impurities .

b. Cross-Coupling Reactions

This compound is extensively used in cross-coupling reactions, particularly in the formation of biaryl compounds through reactions with aryl halides. For instance, it can react with o-bromobenzonitrile under palladium catalysis to yield o-(p-tolyl)benzonitrile with high yields (up to 95%) .

Case Studies and Reaction Mechanisms

a. Reaction with Aryl Halides

A study demonstrated the effectiveness of this compound in coupling reactions with various aryl halides. The following table summarizes the yields obtained from different substrates:

| Aryl Halide | Reaction Conditions | Yield (%) |

|---|---|---|

| o-Bromobenzonitrile | PdCl₂/dppp catalyst | 95 |

| p-Chlorobenzonitrile | Under optimized conditions | Moderate |

| m-Chlorobenzonitrile | No conversion observed | 0 |

This illustrates the selectivity and efficiency of this compound in synthesizing complex organic molecules .

b. Synthesis of Cyanobiphenyls

In another application, this compound has been utilized to synthesize cyanobiphenyls through a controlled reaction process involving aryl halides and appropriate catalysts. The method allows for better temperature control and higher yields compared to traditional methods .

Safety and Handling Considerations

Due to its highly reactive nature, particularly with moisture, safety precautions are critical when handling this compound. It is classified as:

- Dangerous : Causes serious eye damage and skin burns.

- Flammable : Extremely flammable liquid and vapor.

- Reactive : Reacts violently with water.

Proper laboratory protocols must be followed, including the use of personal protective equipment (PPE) such as gloves and goggles .

Mécanisme D'action

Mechanism: p-Tolylmagnesium Bromide acts as a nucleophile, attacking electrophilic centers in various substrates. The magnesium atom coordinates with the solvent, stabilizing the reactive intermediate. The compound’s reactivity is primarily due to the polar carbon-magnesium bond, which makes the carbon atom highly nucleophilic .

Comparaison Avec Des Composés Similaires

- Phenylmagnesium Bromide

- o-Tolylmagnesium Bromide

- 4-Methoxyphenylmagnesium Bromide

Uniqueness: p-Tolylmagnesium Bromide is unique due to the presence of a methyl group on the aromatic ring, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of molecules where the methyl group can act as a directing group .

Activité Biologique

p-Tolylmagnesium bromide, also known as 4-methylphenylmagnesium bromide, is an organomagnesium compound classified as a Grignard reagent. This compound is widely utilized in organic synthesis for its ability to act as a nucleophile in various reactions, including cross-coupling and carbon-carbon bond formation. Understanding its biological activity is crucial for assessing its potential applications and safety in chemical processes.

- Molecular Formula : CHMgBr

- Molar Mass : 195.346 g/mol

- Solubility : Soluble in tetrahydrofuran (THF)

- Density : 1.002 g/mL at 25 °C

- Boiling Point : 65-67 °C

The biological activity of this compound primarily stems from its reactivity as a nucleophile. It can participate in various reactions, including:

- Cross-Coupling Reactions : this compound is effective in coupling with various electrophiles, leading to the formation of biaryl compounds. For instance, it has been shown to react with aryl halides and allylic ethers under nickel catalysis to produce high yields of biaryl products .

- Reactions with Arsenic Compounds : The interaction between this compound and arsenic trisulfide has been studied, revealing the formation of tri-p-tolylarsine sulfide and di-p-tolylarsine sulfide, indicating its potential biological implications in arsenic chemistry .

Case Studies and Research Findings

-

Cross-Coupling Efficiency :

A study demonstrated that when this compound was used in the reaction with p-substituted cinnamyl ethers, yields reached up to 86% when optimized with specific nickel complexes . This highlights its utility in synthesizing complex organic molecules. -

Reactivity with Electrophiles :

In a systematic evaluation of coupling reactions involving various Grignard reagents, this compound showed significant reactivity with sterically hindered electrophiles, achieving yields of 79% to 96% depending on the reaction conditions . -

Safety and Toxicological Data :

As a Grignard reagent, this compound poses significant hazards, including flammability and corrosiveness. It is classified as harmful if swallowed and can cause severe skin burns and eye damage . Proper safety protocols must be followed when handling this compound.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

magnesium;methylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUQKCCKUOSAEV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884056 | |

| Record name | Magnesium, bromo(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4294-57-9 | |

| Record name | Magnesium, bromo(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromo(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo(4-methylphenyl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.